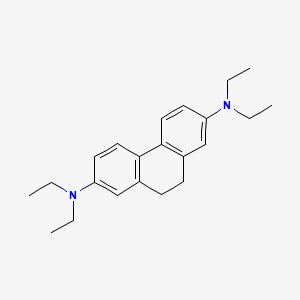
1,3-Diisopropylimidazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diisopropylimidazolidine-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diisopropylimidazolidine-2-thione can be synthesized through the reaction of 1,3-diisopropylthiourea with oxalyl chloride in dichloromethane and toluene. The reaction mixture is refluxed at 130°C for 8 hours . Another method involves the addition of carbon disulfide to diamines in ether, followed by heating the resulting adduct at 100°C for 2-3 hours and crystallizing the product in methanol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Diisopropylimidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazolidine derivatives.
Scientific Research Applications
1,3-Diisopropylimidazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its biological activity.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Diisopropylimidazolidine-2-thione involves its interaction with various molecular targets, including enzymes and receptors. The compound can form complexes with metal ions, influencing their biological activity. It can also act as an inhibitor or activator of specific enzymes, affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2-thione: A structurally similar compound with a broader range of biological activities.
1,3-Diazinane-2-thione: Another related compound with similar chemical properties.
1,3-Diazipane-2-thione: Known for its use in coordination chemistry.
Uniqueness
1,3-Diisopropylimidazolidine-2-thione is unique due to its specific isopropyl substituents, which influence its chemical reactivity and biological activity. These substituents can enhance its stability and selectivity in various applications, making it a valuable compound for research and industrial use .
Properties
CAS No. |
144584-02-1 |
|---|---|
Molecular Formula |
C9H18N2S |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
1,3-di(propan-2-yl)imidazolidine-2-thione |
InChI |
InChI=1S/C9H18N2S/c1-7(2)10-5-6-11(8(3)4)9(10)12/h7-8H,5-6H2,1-4H3 |
InChI Key |
INCCNQHWYSSOGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(C1=S)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


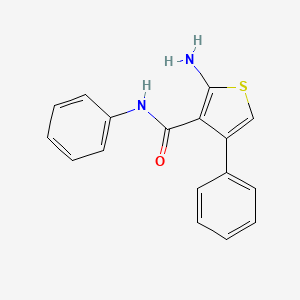
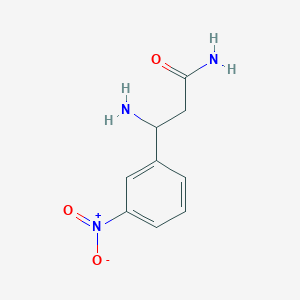
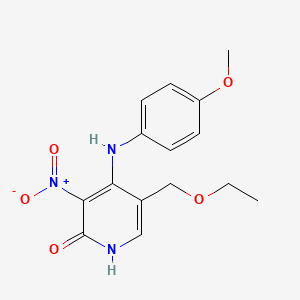

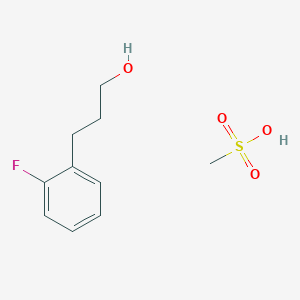
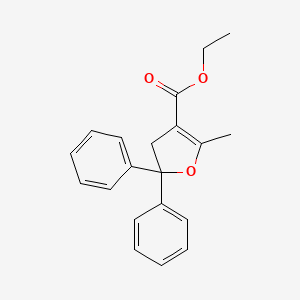
![4-[(Pentafluorophenyl)selanyl]-1,1'-biphenyl](/img/structure/B12554573.png)
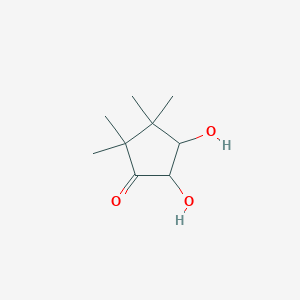

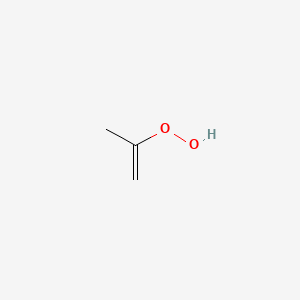
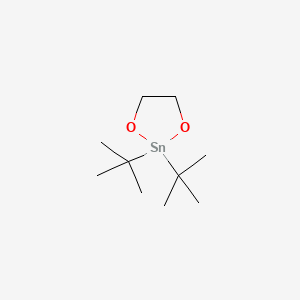
![4-[(2,6-Difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid](/img/structure/B12554598.png)
